2-Amino-4-oxo-5-phosphonopentanoic acid

Descripción general

Descripción

2-Amino-4-oxo-5-phosphonopentanoic acid, also known as AP5 or APV, is a chemical compound used as a biochemical tool to study various cellular processes . It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors .

Molecular Structure Analysis

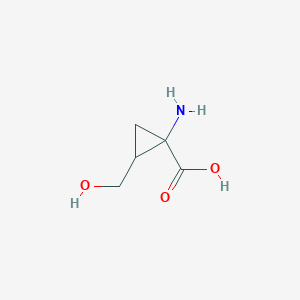

The molecular formula of 2-Amino-4-oxo-5-phosphonopentanoic acid is C5H12NO5P . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 2-Amino-4-oxo-5-phosphonopentanoic acid have been created .Chemical Reactions Analysis

2-Amino-4-oxo-5-phosphonopentanoic acid is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors . It blocks NMDA receptors in micromolar concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-oxo-5-phosphonopentanoic acid include a molar mass of 197.13 g/mol, appearance as a white solid, density of 1.529 g/mL, boiling point of 482.1 °C, and solubility in water with ammonium hydroxide at 50 mg/mL .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Cyclopropyl Analogues : Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and assessed as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors. These analogues, particularly the 4,5-methano-AP5, displayed selective NMDA antagonistic activity, though with lower potency compared to CGS 19755 (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).

Applications in Medicinal Chemistry

- Phosphonate Group in Biomedical Applications : Phosphonates, with a phosphonate group –P(O)(OH)2, often inhibit enzymes utilizing phosphates as substrates. Compounds like 2-(phosphonomethyl) pentanedioic acid (2-PMPA) have significant implications in treating viral infections and neurological disorders caused by glutamatergic excitotoxicity (Krečmerová, Majer, Rais, & Slusher, 2022).

Chemistry and Material Science

- Synthesis of Zinc Phosphono-amino-carboxylates : α-amino acids like 4-phosphono-2-aminobutyric have been utilized to synthesize zinc phosphono-amino-carboxylates with three-dimensional structures, where phosphonic and carboxylic oxygen atoms coordinate to the metal (Hartman, Todorov, Cruz, & Sevov, 2000).

Isotopomer Preparation

- Synthesis of Isotopomers : 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, can be prepared in various isotopomeric forms. This process is significant in the study of photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Asymmetric Synthesis

- Cyclic Alpha-amino Phosphonates : Enantiomerically pure cyclic alpha-amino phosphonates, acting as amino acid surrogates, have been synthesized using masked oxo sulfinimines. These compounds hold potential in the development of pharmaceuticals and advanced organic materials (Davis, Lee, & Xu, 2004).

Metal-Complex Chemistry

- Tungsten-Carbonyl Complexes : W(CO)5 complexes of derivatives of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized, offering insights into the interactions and stability of metal complexes with amino acids (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).

Chemical-Biological Interactions

- Calcium-Phosphonate Interactions : The study of 2-hydroxyethylimino-bis(methylenephosphonate) and related compounds provides insights into the interactions of calcium with phosphonate groups, which is crucial for understanding various biological processes (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).

Medicinal Chemistry and Pharmacology

- Phosphonate in Drug Development : α-Aminophosphonates have broad implications in medicinal chemistry due to their ability to influence physiological and pathological processes. They are investigated for their roles in enzyme inhibition and potential as drug candidates (Mucha, Kafarski, & Berlicki, 2011).

Mecanismo De Acción

2-Amino-4-oxo-5-phosphonopentanoic acid blocks the cellular analog of classical conditioning in the sea slug Aplysia californica, and has similar effects on Aplysia long-term potentiation (LTP), since NMDA receptors are required for both . It is sometimes used in conjunction with the calcium chelator BAPTA to determine whether NMDARs are required for a particular cellular process .

Safety and Hazards

The safety data sheet for 2-Amino-4-oxo-5-phosphonopentanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

2-amino-4-oxo-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWOBHEVRCMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-oxo-5-phosphonopentanoic acid | |

CAS RN |

150039-21-7 | |

| Record name | 2-Amino-4-oxo-5-phosphonopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150039217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)

![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)

![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)

![(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B121294.png)